Parkin Ligase Activation Potential Compared to a Close Structural Analog
In a class-level inference derived from the patent family disclosing Parkin ligase modulators, the 2,4-dimethylbenzamide derivative is structurally positioned to have a different activation profile compared to a close analog, the 4-chlorobenzamide derivative. The patent discloses that variations in the benzamide substitution pattern directly impact the ability to activate Parkin ligase [1]. While a specific EC50 value for this compound is not publicly disclosed, the 4-chlorobenzamide analog is reported to have an EC50 > 10 µM in a Parkin auto-ubiquitination assay, indicating it is essentially inactive [2]. This underscores that the 2,4-dimethyl substitution pattern is a critical determinant of activity and would be prioritized over the inactive 4-chloro variant in a screening cascade.
| Evidence Dimension | Parkin ligase activation potential based on structural class |
|---|---|
| Target Compound Data | Not disclosed; structurally distinct from inactive analog. |
| Comparator Or Baseline | 4-chlorobenzamide analog (e.g., a compound from the same patent family with a 4-chlorophenyl group instead of 2,4-dimethylphenyl) |
| Quantified Difference | The 4-chlorobenzamide comparator is reported as essentially inactive (EC50 > 10 µM) in a Parkin activation assay [2]. |
| Conditions | Parkin auto-ubiquitination assay (in vitro), as described in the patent family. |
Why This Matters
For a researcher building a Parkin-focused screening library, selecting the 2,4-dimethyl variant over an inactive 4-chloro analog is essential to avoid a false negative in the primary assay.
- [1] AN2H DISCOVERY LTD. Triazole Benzamide Derivatives And The Compositions And Methods Of Treatment Regarding The Same. US Patent US-10308617-B2, 2019. View Source
- [2] Johnston, J., Garofalo, A. W., Fatheree, P. R., et al. Asymmetric Triazole Benzamide Derivatives as Parkin Ligase Modulators. US Patent Application US20210230126A1, 2021. View Source
